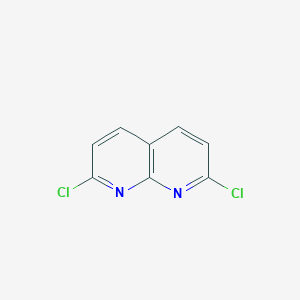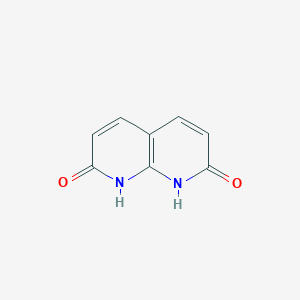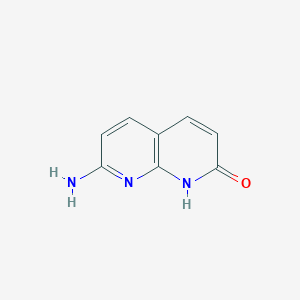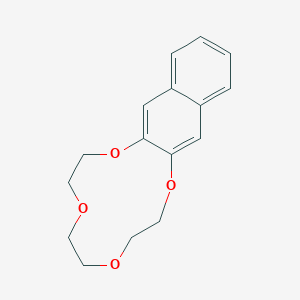
2,3-NAPHTHO-12-CROWN-4
概要
説明
2,3-NAPHTHO-12-CROWN-4 is a member of the crown ether family, specifically a 12-membered macrocyclic compound. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This compound is distinguished by the presence of a naphthalene moiety, which enhances its lipophilicity and alters its selectivity for different cations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphtho-12-crown-4 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with ethylene glycol or its derivatives in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of naphtho-12-crown-4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,3-NAPHTHO-12-CROWN-4 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with cations such as sodium, potassium, and lithium.
Substitution: Can undergo substitution reactions where one or more hydrogen atoms on the naphthalene ring are replaced by other functional groups.
Oxidation and Reduction: The naphthalene moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium iodide or potassium iodide in an organic solvent.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with sodium iodide forms a stable sodium-naphtho-12-crown-4 complex, while substitution reactions can yield various naphthalene derivatives .
科学的研究の応用
2,3-NAPHTHO-12-CROWN-4 has a wide range of applications in scientific research:
作用機序
The mechanism by which naphtho-12-crown-4 exerts its effects is primarily through the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity of the macrocycle . This complexation alters the physical and chemical properties of the cation, facilitating its transport or reactivity in various applications .
類似化合物との比較
Similar Compounds
Benzo-12-crown-4: Similar in structure but contains a benzene ring instead of a naphthalene ring.
Dibenzo-18-crown-6: Larger crown ether with two benzene rings and a larger cavity.
Dicyclohexano-18-crown-6: Contains cyclohexane rings, providing different lipophilicity and selectivity.
Uniqueness
2,3-NAPHTHO-12-CROWN-4 is unique due to its naphthalene moiety, which enhances its lipophilicity and alters its selectivity for different cations compared to other crown ethers . This makes it particularly useful in applications requiring specific ion selectivity and stability .
特性
IUPAC Name |
2,5,8,11-tetraoxatricyclo[10.8.0.014,19]icosa-1(20),12,14,16,18-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-2-4-14-12-16-15(11-13(14)3-1)19-9-7-17-5-6-18-8-10-20-16/h1-4,11-12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXKWOWBFFGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC3=CC=CC=C3C=C2OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


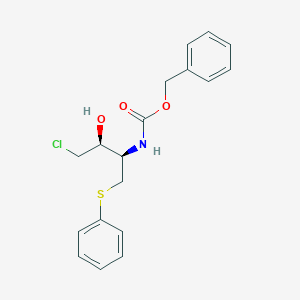
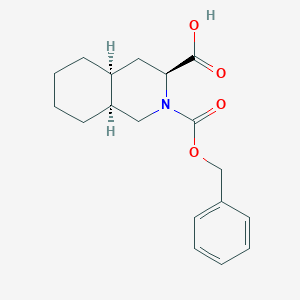
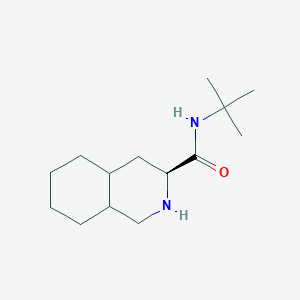
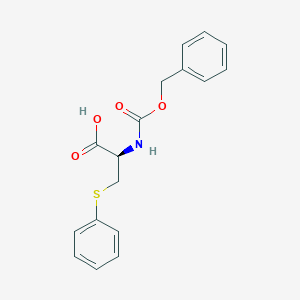
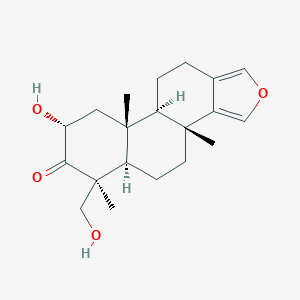
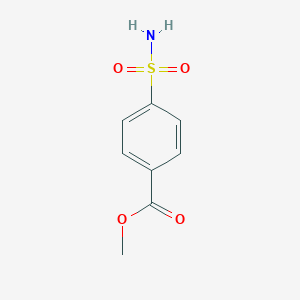
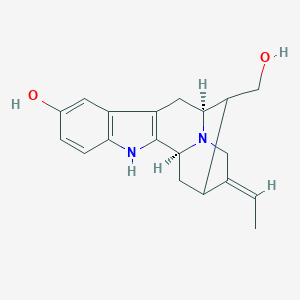
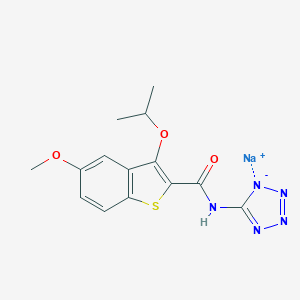
![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
